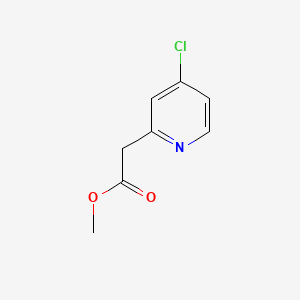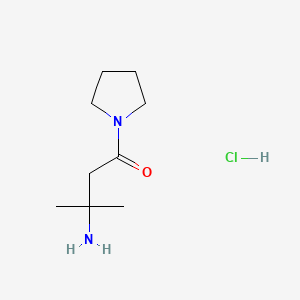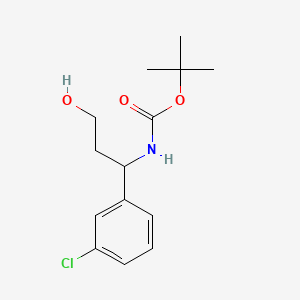
3-Bromo-5-t-butyl-2-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-t-butyl-2-fluorobenzaldehyde is a chemical compound with the CAS Number: 1291487-24-5 . It has a molecular weight of 259.12 . The IUPAC name for this compound is 3-bromo-5-tert-butyl-2-fluorobenzaldehyde .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-t-butyl-2-fluorobenzaldehyde is1S/C11H12BrFO/c1-11(2,3)8-4-7(6-14)10(13)9(12)5-8/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde include a molecular weight of 259.12 .Applications De Recherche Scientifique
Synthesis Pathways and Chemical Characterization
3-Bromo-5-t-butyl-2-fluorobenzaldehyde serves as a key intermediate in various synthesis pathways, demonstrating its versatility in organic synthesis. For example, it has been used as a starting material in the synthesis of fluorinated 1,5-benzothiazepines and pyrazolines, showcasing the compound's utility in creating complex heterocyclic structures. These fluorinated derivatives have potential applications in medicinal chemistry due to their diverse biological activities (S. G. Jagadhani et al., 2015).
Additionally, 3-Bromo-5-t-butyl-2-fluorobenzaldehyde has been employed in the synthesis and characterization of various organic compounds, including chromones and chlorochromones, which were tested for antimicrobial activities. This highlights the compound's role in generating bioactive molecules that could lead to new therapeutic agents (S. G. Jagadhani et al., 2014).
Material Science and Molecular Engineering
In material science, derivatives of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde have been synthesized and explored for their potential applications in molecular engineering and as ligands in coordination chemistry. These efforts aim to develop novel materials with specific optical or electronic properties, which could be beneficial for various industrial applications (Biyu Wang et al., 2014).
Analytical Chemistry and Quality Control
In analytical chemistry, 3-Bromo-5-t-butyl-2-fluorobenzaldehyde has been part of studies focusing on the development of advanced analytical methods. For instance, its regioisomers have been analyzed to control the purity of starting materials and final drug substances in pharmaceutical development, demonstrating its importance in ensuring the quality and safety of medicinal products (Bo Shen et al., 2016).
Environmental and Food Science
Research into the antioxidant properties of structurally related compounds, like 3-bromo-4,5-dihydroxybenzaldehyde, has shown significant radical scavenging effects. These findings indicate the potential of using 3-Bromo-5-t-butyl-2-fluorobenzaldehyde and its derivatives in environmental science and food preservation as antioxidants (Wang Zonghua, 2012).
Safety And Hazards
The Material Safety Data Sheet (MSDS) for 3-Bromo-5-t-butyl-2-fluorobenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
3-bromo-5-tert-butyl-2-fluorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c1-11(2,3)8-4-7(6-14)10(13)9(12)5-8/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFXKRYZYONFSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716491 |
Source


|
| Record name | 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-t-butyl-2-fluorobenzaldehyde | |
CAS RN |
1291487-24-5 |
Source


|
| Record name | 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B581509.png)
![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)




![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)


![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)
![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)


